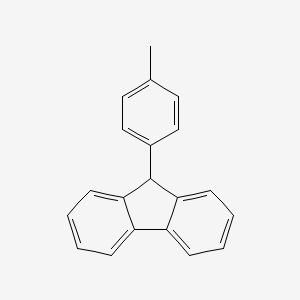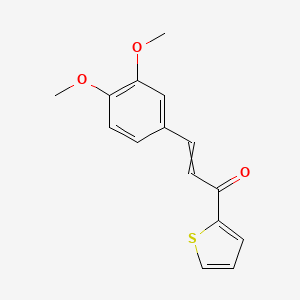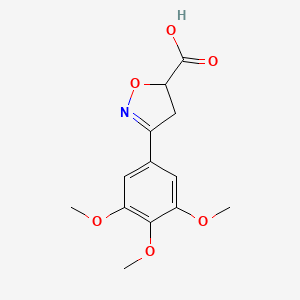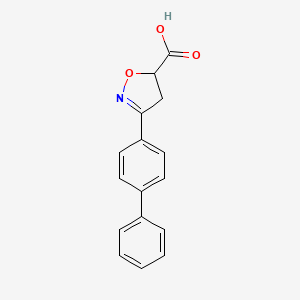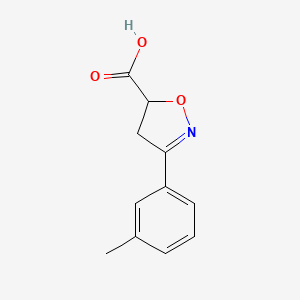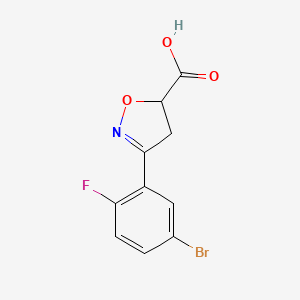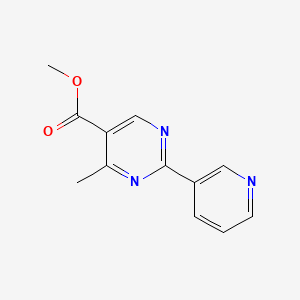
5-Chloro-1-(3-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-Chloro-1-(3-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are used in various fields such as medicinal chemistry and materials science due to their diverse biological activities and functional group compatibility .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring substituted with a chlorophenyl group, an ethyl group, and a carbaldehyde group . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The presence of the chlorophenyl and carbaldehyde groups could also influence the reactivity of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and reactivity could be influenced by the presence and position of the chlorophenyl, ethyl, and carbaldehyde groups .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Cross-Coupling
5-Chloro-1-(3-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde: can be utilized in Suzuki–Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds, which are fundamental in organic synthesis. The compound’s structure suggests it could act as an electrophilic partner, reacting with organoboron reagents under palladium catalysis .
Catalysis
The pyrazole derivative may serve as a ligand in catalytic systems, particularly those involving palladium. Its potential to coordinate to metals could enhance catalytic efficiency in reactions such as arylation, which is crucial in the synthesis of complex organic molecules .
Organoboron Chemistry
This compound could be a precursor for the synthesis of organoboron derivatives. These derivatives are essential in modern organic chemistry for their application in various cross-coupling reactions and are also used in material sciences, biology, and imaging .
Medicinal Chemistry
The chlorophenyl and pyrazole moieties present in the compound suggest its potential use in medicinal chemistry. Compounds with similar structures have been investigated for their biological activities, including antiviral properties .
Material Sciences
Organoboron compounds, which could be derived from this pyrazole compound, find applications in material sciences. They are used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials due to their unique electronic properties .
Synthetic Methodology
The compound could be involved in the development of new synthetic methodologies. Its unique structure allows for the exploration of novel reactions and processes, potentially leading to more efficient synthesis of complex molecules .
Wirkmechanismus
Target of Action
It’s worth noting that many bioactive aromatic compounds, including indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Similar compounds have been found to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups . This could potentially provide some insight into the compound’s mode of action.
Biochemical Pathways
It’s worth noting that many bioactive aromatic compounds, including indole derivatives, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially affect a variety of biochemical pathways.
Pharmacokinetics
The success of sm cross-coupling reactions, which this compound may participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This could potentially provide some insight into the compound’s pharmacokinetic properties.
Result of Action
Many bioactive aromatic compounds, including indole derivatives, have been found to possess various biological activities . This suggests that the compound could potentially have a variety of molecular and cellular effects.
Action Environment
The success of sm cross-coupling reactions, which this compound may participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by a variety of environmental factors.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-1-(3-chlorophenyl)-3-ethylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c1-2-11-10(7-17)12(14)16(15-11)9-5-3-4-8(13)6-9/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAFIMAEYTWYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(3-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6353024.png)

